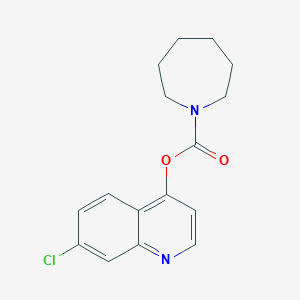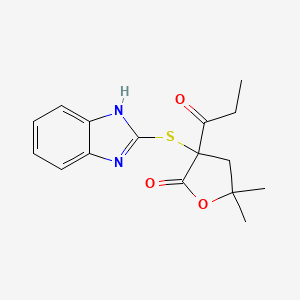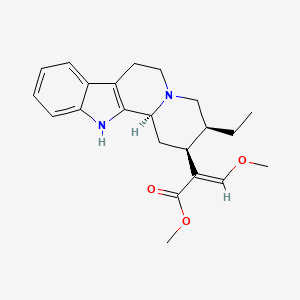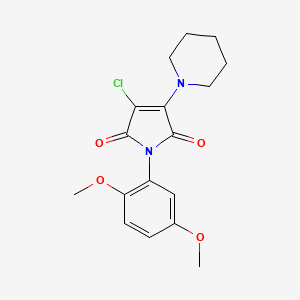![molecular formula C12H11Cl2N5 B1225166 5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine](/img/structure/B1225166.png)
5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine is a dichlorobenzene.
Aplicaciones Científicas De Investigación
Antibacterial Activities
Research has demonstrated the antibacterial potential of derivatives synthesized from related pyrazole compounds. For instance, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
Biological Activities
Various pyrazoline derivatives, closely related to the compound , have been synthesized and found to exhibit biological activities such as antioxidant and antimicrobial properties. This includes compounds like 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).
Nitric Oxide-Independent Effects
In studies focusing on nitric oxide-independent soluble guanylyl cyclase stimulators, related compounds like BAY 41-2272 (which has structural similarities) have shown significant effects on the human ureter, indicating a potential for therapeutic applications in the urinary tract (Miyaoka, Mónica, Nucci, D'ancona, & Antunes, 2011).
Synthesis and Reactivity Studies
Several studies have focused on the synthesis and reactivity of pyrazole derivatives, exploring their potential in creating compounds with diverse biological activities. This includes the synthesis of pyrazolo[3,4-d]pyrimidine derivatives (Tominaga, Honkawa, Hara, & Hosomi, 1990) and the cyclocondensation reactions leading to ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Potential in Cancer Research
Pyrazole derivatives have shown promise in cancer research, with certain compounds synthesized displaying potential as anti-cancer agents. This includes the study of two pyrazole compounds, with insights into their electronic structure, physico-chemical properties, and docking analysis suggesting their potential utility in cancer therapy (Thomas et al., 2019).
Propiedades
Nombre del producto |
5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine |
|---|---|
Fórmula molecular |
C12H11Cl2N5 |
Peso molecular |
296.15 g/mol |
Nombre IUPAC |
5-cyclopropyl-4-[(3,4-dichlorophenyl)diazenyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H11Cl2N5/c13-8-4-3-7(5-9(8)14)16-18-11-10(6-1-2-6)17-19-12(11)15/h3-6H,1-2H2,(H3,15,17,19) |
Clave InChI |
XRDJBWCKWYAEOK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C(=NN2)N)N=NC3=CC(=C(C=C3)Cl)Cl |
Solubilidad |
0.1 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-[(4-chlorophenyl)methylthio]ethanone](/img/structure/B1225088.png)

![4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B1225092.png)
![N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide](/img/structure/B1225096.png)
![2-[[2-[[4-hydroxy-6-oxo-5-(phenylmethyl)-1H-pyrimidin-2-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1225100.png)
![3-(2-Furanylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylthio]-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225102.png)
![1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1225104.png)
![N-[4-[[[(3-bromo-4-methylphenyl)-oxomethyl]hydrazo]-oxomethyl]phenyl]pentanamide](/img/structure/B1225105.png)
![3-Phenyl-1,4-dihydropyrrolo[1,2-a]quinazoline-2,5-dione](/img/structure/B1225107.png)
![2-(4-Chlorophenyl)-5-[2-(2-pyridinyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1225109.png)
![N-[3-(3H-1,3-benzothiazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-3-methyl-2-thiophenecarboxamide](/img/structure/B1225110.png)